![molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5](/img/structure/B1280882.png)
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine
Vue d'ensemble
Description
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine, commonly referred to as 2-TBDMS-PIP, is an organosilicon compound that is widely used in the synthesis of a variety of organic compounds. It is a colorless liquid with a boiling point of 140°C and a melting point of −90°C. It is soluble in many organic solvents, such as ether and benzene, and is often used as a solvent in chemical reactions.
Applications De Recherche Scientifique
Synthesis of Alkaloids and Piperidine Derivatives
- The compound has been utilized in the stereoselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block in the preparation of biologically active alkaloids (Passarella et al., 2005).
- It has also been involved in the synthesis of piperidine derivatives fused with oxygen heterocycles, highlighting its utility in producing structurally diverse molecules (Moskalenko & Boev, 2014).
Novel Chemical Reactions and Complexes
- Research shows its application in zinc- and samarium-promoted substitution reactions, leading to the formation of unique substitution products and highlighting its potential in advanced chemical synthesis (Valiullina et al., 2018).
- The compound has been used in the formation of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, indicating its role in the development of catalysts for oxidative cyclization processes (Dönges et al., 2014).
Advanced Synthesis Techniques
- Its role in the asymmetric synthesis of nociceptin antagonists further exemplifies its importance in the field of medicinal chemistry and drug development (Jona et al., 2009).
- The compound's involvement in the synthesis of enantiopure all cis-2,3,6-trisubstituted piperidine showcases its application in the total synthesis of complex organic molecules (Singh & Ghosh, 2002).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as tert-butyl 4-[(e)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1h-indole-1-carboxylate, have been synthesized as potential precursors to biologically active natural products like indiacen a and indiacen b .
Mode of Action
Similar compounds have been found to act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of biologically active natural products .
Result of Action
Similar compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
It’s worth noting that similar compounds are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine plays a significant role in biochemical reactions, particularly in the context of protecting groups in organic synthesis. The tert-butyl(dimethyl)silyl group is known for its stability and resistance to hydrolysis, making it a valuable protective group for hydroxyl functionalities in complex organic molecules . This compound interacts with various enzymes and proteins involved in metabolic pathways, such as those responsible for the hydrolysis of silyl ethers. The interactions are primarily characterized by the cleavage of the silyl group, which can be catalyzed by specific enzymes like silyl ether hydrolases .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the availability of hydroxyl groups on biomolecules, thereby affecting their activity and interactions. For instance, the removal of the silyl group can expose hydroxyl groups that participate in phosphorylation or other post-translational modifications, impacting gene expression and cellular metabolism . Additionally, the compound’s stability and resistance to degradation can affect its persistence within cells, potentially leading to prolonged effects on cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation and cleavage of silyl ethers. The tert-butyl(dimethyl)silyl group can be introduced to hydroxyl-containing biomolecules, protecting them from unwanted reactions during synthetic processes . The cleavage of the silyl group, often facilitated by fluoride ions or specific enzymes, results in the release of the protected hydroxyl group, allowing it to participate in subsequent biochemical reactions . This mechanism is crucial for the controlled manipulation of biomolecules in various biochemical and synthetic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions . Over extended periods, the stability of the silyl group may be compromised, leading to the gradual release of the protected hydroxyl group. Long-term studies have shown that the compound can maintain its protective function for significant durations, but environmental factors such as pH and temperature can influence its degradation rate .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively protect hydroxyl groups without causing significant adverse effects . At higher doses, the compound may exhibit toxicity, potentially due to the accumulation of the silyl group or its metabolites . Studies have indicated that there is a threshold beyond which the protective benefits are outweighed by toxic effects, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include the hydrolysis of silyl ethers. Enzymes such as silyl ether hydrolases play a crucial role in the metabolism of this compound, facilitating the cleavage of the silyl group and the release of the hydroxyl group . The metabolic flux and levels of metabolites can be influenced by the presence of the silyl group, which can alter the availability of hydroxyl groups for further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the distribution of the compound can be affected by its affinity for different cellular compartments and organelles. The localization and accumulation of the compound can impact its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The presence of the silyl group can influence the compound’s localization, potentially affecting its activity and function within different subcellular environments .
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENCRSBPCQZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479646 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135938-63-5 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


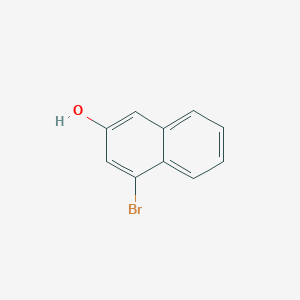
![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)


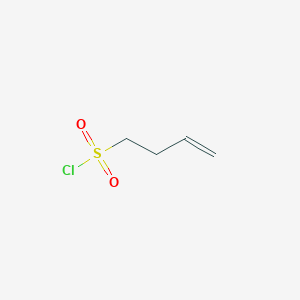
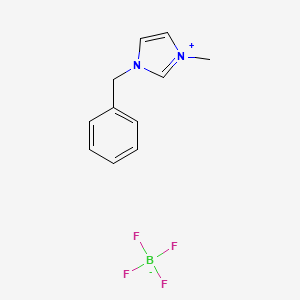
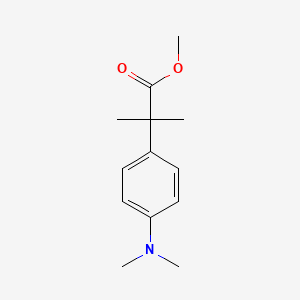
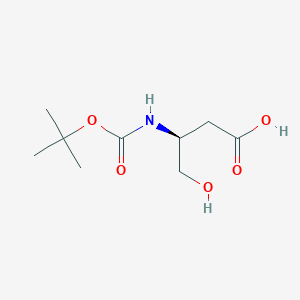
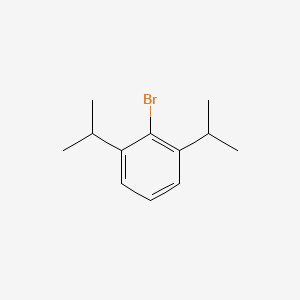
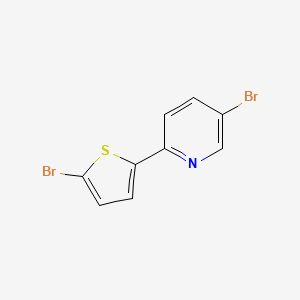



![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)